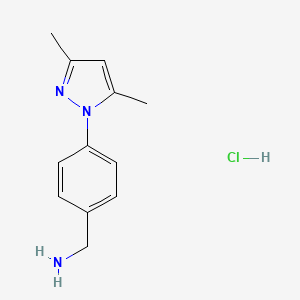

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride

Description

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride is a pyrazole-based organic compound with the molecular formula C₁₂H₁₇Cl₂N₃ and a molecular weight of 274.19 g/mol . Structurally, it consists of a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a phenyl ring via a nitrogen atom. The phenyl ring is further functionalized with a methanamine group, which is protonated as a dihydrochloride salt. This salt form enhances its aqueous solubility compared to neutral analogs . The compound is listed under ChemSpider ID 21326603 and is frequently utilized in medicinal chemistry research due to the pyrazole scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12;/h3-7H,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSBYGUYJLNZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromobenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

Biological Activities

Research has indicated that (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor of specific cancer cell lines. Its structural similarity to other known anticancer agents indicates a mechanism that warrants further investigation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, which could be beneficial for treating inflammatory diseases.

- Neuroprotective Effects : Some studies have suggested that the compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

Medicinal Chemistry

The compound serves as a valuable starting point for the synthesis of new derivatives with enhanced biological activity. Researchers are exploring modifications to improve potency and selectivity against specific targets.

Drug Development

Given its promising biological activities, this compound is being investigated in drug development pipelines, particularly in the context of cancer therapy and anti-inflammatory drugs.

Pharmacological Studies

Pharmacologists are utilizing this compound to understand better the pharmacokinetics and pharmacodynamics of pyrazole-based drugs. Its behavior in biological systems can provide insights into drug design and efficacy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in animal models of arthritis, suggesting potential therapeutic use. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal cell death in vitro. |

Mechanism of Action

The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact

Amine vs. Carboximidamide: The target compound’s methanamine group (NH₃⁺Cl⁻) provides a positively charged moiety, enhancing solubility and interaction with negatively charged biological targets (e.g., enzymes, receptors) .

Halogen Substitutions: The 4-fluorophenyl analog () introduces electronegativity, which may improve metabolic stability and lipophilicity compared to the non-halogenated target compound .

Positional Isomerism :

- The meta-substituted phenyl derivative () demonstrates how positional changes affect molecular conformation. The meta substitution may reduce π-π stacking efficiency compared to para-substituted analogs like the target compound .

Pharmacological Implications

While explicit activity data are unavailable in the provided evidence, structural trends suggest:

- Target Compound : The dihydrochloride salt and para-substituted methanamine group favor solubility and target engagement in polar environments (e.g., kinase active sites).

- 4-Fluorophenyl Analog : Enhanced membrane permeability due to fluorine’s lipophilicity, making it suitable for central nervous system targets .

- Carboximidamide Derivatives : Stronger hydrogen bonding may improve efficacy against proteases or nucleic acid targets but could limit bioavailability .

Biological Activity

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride, a compound featuring a pyrazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The compound's chemical formula is , with a molecular weight of approximately 241.75 g/mol. Its structure includes a phenyl ring substituted with a pyrazole group, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:

- In vitro Studies : A series of pyrazole derivatives were tested for their COX-2 inhibitory activity, with some showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

| Compound | COX-2 IC50 (μg/mL) | Reference |

|---|---|---|

| Pyrazole Derivative A | 60.56 | |

| Pyrazole Derivative B | 57.24 | |

| Diclofenac Sodium | 54.65 |

2. Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer properties. For example, compounds similar to this compound demonstrated significant antiproliferative effects on various cancer cell lines:

- Case Study : In a study evaluating the growth inhibition of human colon carcinoma cells (HCT116), related compounds exhibited GI50 values indicating potent anticancer activity .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics:

- Study Findings : Compounds with similar structures have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.